3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one
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Description
3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H12ClFN2OS and its molecular weight is 370.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound inhibits the function of Cyt-bd . This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to survive and reproduce .
Biochemical Pathways
The compound affects the energy metabolism pathway of Mycobacterium tuberculosis by inhibiting the function of Cyt-bd . This disruption leads to ATP depletion in the bacteria, affecting its survival and reproduction .
Pharmacokinetics
The compound has been shown to have significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Result of Action
The inhibition of Cyt-bd leads to ATP depletion in the bacteria, affecting its survival and reproduction . This results in the effective killing of the bacteria, making the compound a potential antitubercular agent .
Action Environment
The efficacy of the compound can be influenced by various environmental factors. For instance, the compound was found to be less potent against Mycobacterium tuberculosis H37Rv compared to other strains . This may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Biochemical Analysis
Biochemical Properties
The compound 3-(3-chlorobenzyl)-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one plays a role in biochemical reactions by interacting with various enzymes and proteins
Cellular Effects
The effects of this compound on cells are complex and multifaceted. It has been observed to have significant antimycobacterial activity against Mycobacterium tuberculosis . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is an active area of research .
Molecular Mechanism
It is known to inhibit Cyt-bd, a type of cytochrome bd oxidase . This inhibition is thought to occur through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression .
Properties
IUPAC Name |
3-[(3-chlorophenyl)methyl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClFN2OS/c20-14-5-1-3-12(7-14)9-23-11-22-17-16(10-25-18(17)19(23)24)13-4-2-6-15(21)8-13/h1-8,10-11H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUSOOIJWJPMSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C=NC3=C(C2=O)SC=C3C4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.